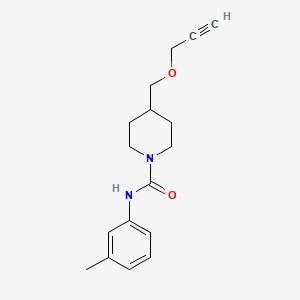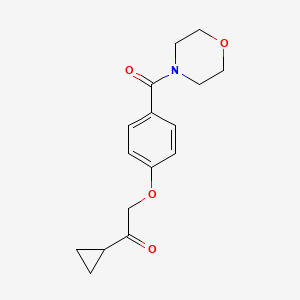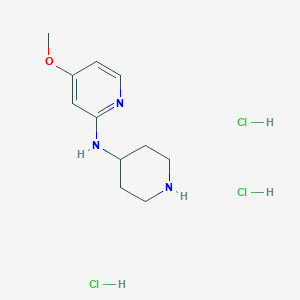
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Méthodes De Préparation
The synthesis of 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, 2,6-dichloropyrimidine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the desired positions on the phenyl ring.
Coupling Reaction: The brominated and fluorinated intermediate is then coupled with 2,6-dichloropyrimidine under specific reaction conditions, such as the presence of a palladium catalyst and a suitable base, to form the final product.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, and chlorine) are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Palladium catalysts and boronic acids are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the halogen substituents.
Applications De Recherche Scientifique
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its unique structure allows for the development of drugs with improved efficacy and selectivity.
Biological Research: The compound is used in studies investigating the biological activity of pyrimidine derivatives. It can serve as a tool compound to probe the function of specific proteins or pathways in cells.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Chemical Synthesis: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, thereby modulating its activity. The presence of halogen substituents can enhance the compound’s binding affinity and selectivity for its target. The molecular targets and pathways involved vary depending on the specific biological context and the compound’s intended use.
Comparaison Avec Des Composés Similaires
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrimidine can be compared with other similar compounds, such as:
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyridine: This compound has a pyridine ring instead of a pyrimidine ring, which can affect its chemical properties and reactivity.
4-(5-Bromo-2-fluorophenyl)-2,6-dichlorobenzene:
4-(5-Bromo-2-fluorophenyl)-2,6-dichloropyrazine: This compound has a pyrazine ring, which contains nitrogen atoms at positions 1 and 4, leading to different chemical behavior compared to the pyrimidine derivative.
The uniqueness of this compound lies in its specific combination of halogen substituents and the pyrimidine ring, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2FN2/c11-5-1-2-7(14)6(3-5)8-4-9(12)16-10(13)15-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUWWFYPBYSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=CC(=NC(=N2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1548193-78-7 |
Source


|
| Record name | 4-(5-bromo-2-fluorophenyl)-2,6-dichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)



![5-methyl-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)






![1-[(2-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2484016.png)

